trans-1-Ethyl-2-methylcyclohexane
CAS No.: 4923-78-8
Cat. No.: VC18491261
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4923-78-8 |
|---|---|
| Molecular Formula | C9H18 |
| Molecular Weight | 126.24 g/mol |
| IUPAC Name | (1S,2S)-1-ethyl-2-methylcyclohexane |
| Standard InChI | InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
| Standard InChI Key | XARGIVYWQPXRTC-IUCAKERBSA-N |
| Isomeric SMILES | CC[C@H]1CCCC[C@@H]1C |
| Canonical SMILES | CCC1CCCCC1C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The cyclohexane ring adopts a chair conformation to minimize steric strain. In the trans isomer, the ethyl group (C₂H₅) and methyl group (CH₃) occupy axial-equatorial or equatorial-axial positions across the ring, depending on the specific chair flip . The trans configuration ensures that the larger ethyl group avoids 1,3-diaxial interactions, which are energetically unfavorable.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈ | |
| Molecular Weight | 126.24 g/mol | |
| Density (20°C) | 0.794–0.81 g/mL | |
| Refractive Index (n_D^20) | 1.438–1.444 | |
| Boiling Point | 150.8–156°C |
Stereoisomerism
Synthesis and Industrial Production
Laboratory Synthesis
The compound is typically synthesized via Friedel-Crafts alkylation of 1-methylcyclohexane using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include:
-
Catalytic hydrogenation of 1-ethyl-2-methylbenzene over palladium or platinum catalysts.
-
Grignard reagent reactions, where cyclohexanone derivatives are treated with ethylmagnesium bromide followed by acid workup.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield. A common approach involves the hydrogenation of alkylated aromatic precursors under high-pressure conditions (10–50 atm, 100–200°C). Continuous-flow reactors with heterogeneous catalysts (e.g., Ni/SiO₂) achieve conversions exceeding 90%.
Physicochemical Properties
Thermodynamic Stability
The trans isomer’s stability arises from its optimized substituent positioning. Experimental and computational studies (e.g., MM2 force field, DFT) quantify its strain energy as 1.2–1.5 kcal/mol lower than the cis isomer .
Table 2: Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| ΔfH° (liquid) | -57.43 ± 0.24 kcal/mol | |
| ΔcH° (liquid) | -1403.87 ± 0.20 kcal/mol | |
| Vapor Pressure (25°C) | 4.8 ± 0.1 mmHg |
Spectroscopic Features
-
Infrared (IR) Spectroscopy: C-H stretching vibrations at 2850–2960 cm⁻¹; skeletal ring vibrations at 1440–1470 cm⁻¹ .
-
¹³C NMR: Peaks at δ 22.1 (methyl), δ 28.9 (ethyl CH₂), and δ 34.5 (ring carbons) .
Conformational Analysis and Stability
Figure 1: Chair Conformations
-
Equatorial Ethyl, Axial Methyl: Lower energy (favored).
-
Axial Ethyl, Equatorial Methyl: Higher energy (disfavored).
Dynamic Chair Interconversion
The ring undergoes rapid chair flipping at room temperature (ΔG‡ ≈ 10 kcal/mol), as evidenced by variable-temperature NMR . At -100°C, conformational freezing allows isolation of individual chair forms .
Applications and Industrial Relevance
Solvent and Intermediate
trans-1-Ethyl-2-methylcyclohexane serves as a nonpolar solvent in organic synthesis due to its low polarity (LogP = 4.90) . It is also a precursor in the production of plasticizers and lubricant additives.
Future Research Directions
Advanced Computational Modeling
Machine learning algorithms could refine strain energy predictions, particularly for polysubstituted cyclohexanes .
Green Synthesis Methods
Developing biocatalytic routes using engineered enzymes (e.g., cytochrome P450 variants) may reduce reliance on harsh Lewis acids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume